Solifenacin hydrochloride
CAS No.: 180468-39-7
Cat. No.: VC0003585
Molecular Formula: C23H27ClN2O2
Molecular Weight: 398.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 180468-39-7 |
---|---|
Molecular Formula | C23H27ClN2O2 |
Molecular Weight | 398.9 g/mol |
IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 |
Standard InChI Key | YAUBKMSXTZQZEB-VROPFNGYSA-N |
Isomeric SMILES | C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl |
SMILES | C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
Canonical SMILES | C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
Introduction
Chemical Profile and Pharmacological Properties
Structural Characteristics
Solifenacin hydrochloride (C₂₃H₂₆N₂O₂·HCl) consists of a carboxylic acid ester linked to a quinuclidine moiety, distinguishing it from classical antimuscarinics through enhanced receptor subtype selectivity . The succinate salt formulation ensures stability across pH ranges, with X-ray diffraction studies confirming crystalline structure integrity at temperatures up to 150°C .
Mechanism of Action
As a competitive muscarinic antagonist, solifenacin demonstrates nanomolar affinity for human receptor subtypes:
-
M₃: Kᵢ = 8.9 nM (primary therapeutic target in bladder detrusor muscle)
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M₁: Kᵢ = 12.6 nM (potential cognitive effects)
In vitro bladder strip assays reveal 85% inhibition of carbachol-induced contractions at 10⁻⁷ M concentrations, with duration exceeding 24 hours post-washout .
Pharmacokinetic Profile
Hepatic metabolism via CYP3A4 accounts for 70% of clearance, with renal excretion of unchanged drug (22%) and glucuronide conjugates (47%) . Population pharmacokinetics show no clinically relevant differences in AUC between CYP2D6 poor and extensive metabolizers .
Clinical Efficacy Across Populations
Adult Overactive Bladder Management
The STAR trial (n=1,208) established solifenacin’s superiority over tolterodine:
Endpoint | Solifenacin 10 mg | Tolterodine 4 mg | Placebo |
---|---|---|---|
Urgency Reduction (%) | 67.2* | 53.1 | 33.4 |
Incontinence Episodes | -2.45/day* | -1.89/day | -1.05/day |
Dry Rate at 12 Weeks | 74%* | 67% | 51% |
QoL Improvement (KHQ) | 18.7 points* | 12.9 points | 6.2 points |
Dose-response analysis revealed 10 mg provided 23% greater reduction in incontinence episodes versus 5 mg (p=0.003), with linear correlation between plasma concentrations (5–15 ng/mL) and urodynamic improvements .
Pediatric Neurogenic Detrusor Overactivity
FDA registration trials (n=95) demonstrated:
Age Cohort | MCC Increase (mL) | Incontinence Reduction | Urodynamic Normalization |
---|---|---|---|
2–5 years | 38.9* | 68% | 54% |
5–17 years | 57.2* | 72% | 61% |
Dose optimization protocols achieved 89% retention at 52 weeks, with 68% requiring maximum 10 mg equivalent dosing .
Event | 5 mg (%) | 10 mg (%) | Placebo (%) |
---|---|---|---|
Dry Mouth | 14.4 | 21.2 | 5.1 |
Constipation | 6.8 | 9.4 | 2.7 |
Blurred Vision | 1.9 | 3.1 | 0.4 |
QT Prolongation | 0.7 | 1.2 | 0.3 |
Discontinuation | 2.9 | 4.1 | 2.1 |
Severe dry mouth (≥G3) occurred in 1.3% at 10 mg versus 0.2% placebo .
Special Population Considerations
Renal Impairment
Hepatic Dysfunction
Drug Interactions and Contraindications
Pharmacokinetic Interactions
Interacting Drug | Effect on Solifenacin | Clinical Recommendation |
---|---|---|
Ketoconazole | ↑ AUC 300% | Max 5 mg daily |
Rifampicin | ↓ Cₘₐₓ 80% | Avoid concurrent use |
Diltiazem | ↑ Tₘₐₓ 2.5 hours | Monitor efficacy |
CYP3A4 genotype analysis shows 35% higher exposure in CYP3A5 non-expressors .
Pharmacodynamic Risks
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QT Prolongation: Avoid with Class III antiarrhythmics (risk difference +12 ms at 10 mg)
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Glaucoma: 0.9% incidence of intraocular pressure >21 mmHg (vs 0.3% placebo)
Therapeutic Innovations and Combinations
Fixed-Dose Combination with Tamsulosin
The SOLTAM trial (n=189) demonstrated superiority in male LUTS:
Parameter | Combination | Monotherapy |
---|---|---|
IPSS Reduction | -8.9* | -5.7 |
Qmax Improvement | +3.1 mL/s* | +1.8 mL/s |
Storage Symptom Relief | 78%* | 54% |
Pediatric Formulation Advances
The 1 mg/mL oral suspension (VESIcare® LS) achieved:
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94% dose proportionality across 2–17 year cohorts
Environmental and Regulatory Considerations
Ecotoxicological Profile
Environmental risk assessment (ERA) data:
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